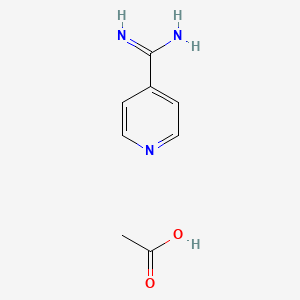
3,6,9,12-Tetraoxatetradecane-1,14-dithiol
Overview
Description
3,6,9,12-Tetraoxatetradecane-1,14-dithiol is an organic compound with the molecular formula C10H22O4S2 It is a member of the polyethylene glycol family, characterized by the presence of multiple ether linkages and terminal thiol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxatetradecane-1,14-dithiol typically involves the reaction of polyethylene glycol derivatives with thiol-containing reagents. One common method is the reaction of 3,6,9,12-Tetraoxatetradecane-1,14-diol with thionyl chloride to form the corresponding dichloride, followed by reaction with sodium hydrosulfide to introduce the thiol groups.
Reaction Conditions:
-
Step 1: Reaction with thionyl chloride
Reagents: 3,6,9,12-Tetraoxatetradecane-1,14-diol, thionyl chloride
Conditions: Anhydrous conditions, reflux
Product: 3,6,9,12-Tetraoxatetradecane-1,14-dichloride
-
Step 2: Reaction with sodium hydrosulfide
Reagents: 3,6,9,12-Tetraoxatetradecane-1,14-dichloride, sodium hydrosulfide
Conditions: Aqueous conditions, room temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxatetradecane-1,14-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation:
Reagents: Hydrogen peroxide, iodine
Conditions: Mild conditions, aqueous or organic solvents
Products: Disulfides
-
Reduction:
Reagents: Dithiothreitol, tris(2-carboxyethyl)phosphine
Products: Thiol groups
-
Substitution:
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic conditions, organic solvents
Products: Substituted thiol derivatives
Scientific Research Applications
3,6,9,12-Tetraoxatetradecane-1,14-dithiol has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxatetradecane-1,14-dithiol is primarily based on its thiol groups, which can form covalent bonds with various substrates. The thiol groups can undergo oxidation to form disulfides, participate in thiol-disulfide exchange reactions, and act as nucleophiles in substitution reactions. These properties enable the compound to modify biomolecules, cross-link polymers, and form stable conjugates with other molecules.
Comparison with Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-dithiol can be compared with other similar compounds, such as:
3,6,9,12-Tetraoxatetradecane-1,14-diol: Lacks thiol groups, making it less reactive in thiol-specific reactions.
3,6,9,12-Tetraoxatetradecane-1,14-diamine: Contains amine groups instead of thiol groups, leading to different reactivity and applications.
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate: A derivative with sulfonate groups, used as a cross-linker in different contexts.
The uniqueness of this compound lies in its dual thiol groups, which provide versatile reactivity and enable a wide range of applications in various fields.
Properties
IUPAC Name |
2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4S2/c15-9-7-13-5-3-11-1-2-12-4-6-14-8-10-16/h15-16H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOUFUGWIRAUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS)OCCOCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520300 | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89141-20-8 | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-Difluorophenyl)methyl]hydrazine](/img/structure/B3058288.png)
![[(2,6-Difluorophenyl)methyl]hydrazine](/img/structure/B3058289.png)
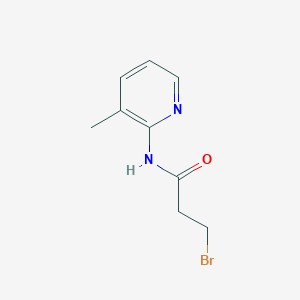


![7-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3058295.png)

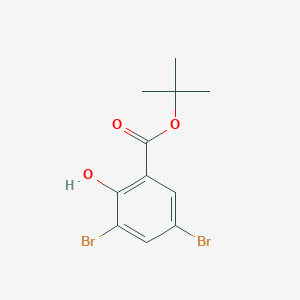

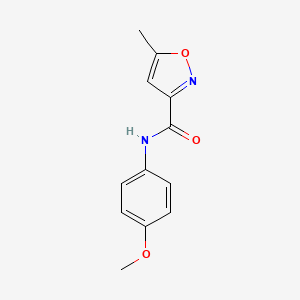
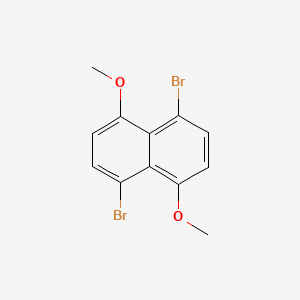
![tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate](/img/structure/B3058305.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B3058306.png)
